

Fmoc-Hyp(Bom)-OH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Hyp(Bom)-OH

Cat. No.: B066456

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In-Depth Technical Guide: Fmoc-Hyp(Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Fmoc-O-(O-benzyl-L-hydroxyproline) (**Fmoc-Hyp(Bom)-OH**), a critical building block in peptide synthesis, particularly for applications in drug discovery and development.

Core Molecular Information

Fmoc-Hyp(Bom)-OH is a derivative of the amino acid hydroxyproline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a benzyloxymethyl (Bom) protecting group on the hydroxyl side chain. These protecting groups are instrumental in the stepwise synthesis of complex peptides.

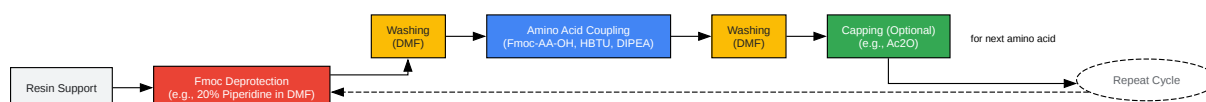
Property	Value
Molecular Formula	C ₂₈ H ₃₃ N ₃ O ₈ [1] [2]
Molecular Weight	539.59 g/mol [1]
CAS Number	187223-15-0 [1] [2]
Appearance	White to pink solid [2]

Experimental Protocols and Applications

Fmoc-Hyp(Bom)-OH is a key reagent in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. The Fmoc protecting group provides base-lability, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups often used for side chains or the peptide-resin linkage. The Bom group offers robust protection for the hydroxyl function of hydroxyproline, preventing unwanted side reactions during peptide chain elongation.

Key Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid, such as **Fmoc-Hyp(Bom)-OH**, into a growing peptide chain during SPPS.



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Figure 1: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Detailed Protocol for a Coupling Step:

- **Resin Swelling:** The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.
- **Fmoc Deprotection:** The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for 5-20 minutes. This step is often repeated.
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

- **Coupling:** The **Fmoc-Hyp(Bom)-OH** (or another Fmoc-amino acid) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. This activation mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
- **Washing:** The resin is again washed with DMF to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
- This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Significance in Drug Development

Hydroxyproline is a critical component of collagen and other structural proteins. The incorporation of **Fmoc-Hyp(Bom)-OH** into synthetic peptides allows for the creation of peptidomimetics and collagen-like structures. These can be used to study protein-protein interactions, develop enzyme inhibitors, or create novel biomaterials for tissue engineering and drug delivery. The stability and specific cleavage conditions of the Fmoc and Bom protecting groups are essential for the successful synthesis of high-purity peptides for these advanced applications.

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References

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